2-(4-(3-(2-(Trifluoromethyl)-9H-thioxanthen-9-yl)allyl)piperazin-1-yl)ethanol
Overview
Description
This compound is a derivative of piperazine . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . The piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring attached to a thioxanthen-9-yl group . The molecular formula is C23H27Cl2F3N2OS .Chemical Reactions Analysis
The synthesis of piperazine derivatives often involves reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines under the action of N-nucleophiles .Scientific Research Applications
Synthesis Techniques and Chemical Properties
- Synthesis of Similar Compounds : Compounds structurally related to 2-(4-(3-(2-(Trifluoromethyl)-9H-thioxanthen-9-yl)allyl)piperazin-1-yl)ethanol have been synthesized and characterized, providing insights into technological parameters like raw material ratio, reaction time, and temperature optimization (Wang Jin-peng, 2013).
Molecular Structure and Crystallography
- Structural Analysis : Studies involving similar molecules have detailed their molecular and crystal structures, including conformational aspects of the piperazinediium ring and the 9H-thioxanthene unit (M. S. Siddegowda et al., 2011).
Potential Therapeutic Applications
- Antifungal Properties : Novel compounds with structural similarities have shown potential as antifungal agents. Their solubility in various solvents and thermodynamic properties have been examined, suggesting potential pharmaceutical applications (T. Volkova et al., 2020).
- Antitumor Activity : Piperazine-based compounds have demonstrated effects on tumor DNA methylation processes in vitro, highlighting their potential utility in cancer research (N. Hakobyan et al., 2020).
Chemical Transformations and Synthesis
- Transformation to Functionalized Molecules : Research has focused on transforming similar compounds into functionalized piperazines and other structures, which can be critical in developing new pharmaceuticals or chemical agents (Stijn Dekeukeleire et al., 2012).
Miscellaneous Applications
- Catalysis and Chemical Reactions : Some studies have explored how related compounds can participate in catalytic processes and chemical reactions, indicating their utility in synthetic chemistry (Thomas H. West, 2021).
Future Directions
Mechanism of Action
- Flupentixol primarily targets dopamine receptors . It acts as an antagonist at both D1 and D2 dopamine receptors with equal affinities .
- The antidepressant effects at lower doses are not fully understood but may involve preferential binding to D2 autoreceptors , resulting in increased postsynaptic activation via higher dopamine levels .
- Impact on Bioavailability : The long-acting injection formulation enhances compliance in patients with schizophrenia .
Target of Action
Mode of Action
Pharmacokinetics
Action Environment
properties
IUPAC Name |
2-[4-[(E)-3-[2-(trifluoromethyl)-9H-thioxanthen-9-yl]prop-2-enyl]piperazin-1-yl]ethanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F3N2OS/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29/h1-8,16,18,29H,9-15H2/b5-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXLBFKUNCJTDP-HWKANZROSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC=CC2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCO)C/C=C/C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25F3N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.